4-Amino-3-fluoro-2-methoxybenzonitrile
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Overview
Description
4-Amino-3-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H7FN2O It is a derivative of benzonitrile, featuring an amino group at the 4-position, a fluoro group at the 3-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-2-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methoxybenzonitrile, undergoes nitration to introduce a nitro group at the desired position.
Fluorination: The nitro compound is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The nitro group is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-fluoro-2-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-3-fluoro-2-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-fluoro-2-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzonitrile: Similar structure but with different positions of the amino and fluoro groups.
4-Amino-2-methoxybenzonitrile: Lacks the fluoro group, which can affect its reactivity and applications.
4-Amino-3-chloro-2-methoxybenzonitrile: Chlorine instead of fluorine, leading to different chemical properties.
Uniqueness
4-Amino-3-fluoro-2-methoxybenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both an amino and a fluoro group in close proximity can influence its reactivity and interactions with other molecules, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
4-amino-3-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-5(4-10)2-3-6(11)7(8)9/h2-3H,11H2,1H3 |
InChI Key |
ZIZFEDKFGDEYMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)N)C#N |
Origin of Product |
United States |
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